molecular formula CH5NO B1222103 N-Methylhydroxylamine CAS No. 593-77-1

N-Methylhydroxylamine

Cat. No.: B1222103
CAS No.: 593-77-1
M. Wt: 47.057 g/mol
InChI Key: CPQCSJYYDADLCZ-UHFFFAOYSA-N
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Description

N-Methylhydroxylamine, also known as N-Hydroxymethanamine, is an organic compound with the chemical formula CH5NO. It is a derivative of hydroxylamine, where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is an isomer of methoxyamine and aminomethanol. This compound is typically available as its hydrochloride salt due to its tendency to decompose into methane and azanone in an exothermic reaction .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Electrochemical Reduction: This method is preferred for industrial production due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidation products depending on the conditions and reagents used.

    Reduction: It can be reduced to form methylamine under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Scientific Research Applications

N-Methylhydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

N-Methylhydroxylamine exerts its effects primarily through its role as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme by scavenging the tyrosyl free radical required for the enzyme’s catalytic process. This inhibition disrupts DNA synthesis and repair, making it an effective antibacterial agent .

Comparison with Similar Compounds

    Methoxyamine: An isomer of N-Methylhydroxylamine, where the hydroxyl group is replaced by a methoxy group.

    Aminomethanol: Another isomer, where the hydroxyl group is attached to the carbon atom instead of the nitrogen atom.

Uniqueness:

This compound stands out due to its unique reactivity and wide range of applications in various fields, from chemistry to medicine.

Properties

IUPAC Name

N-methylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO/c1-2-3/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCSJYYDADLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4229-44-1 (hydrochloride)
Record name N-Methylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10208035
Record name N-Methylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-77-1
Record name Methylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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